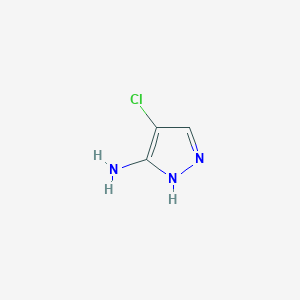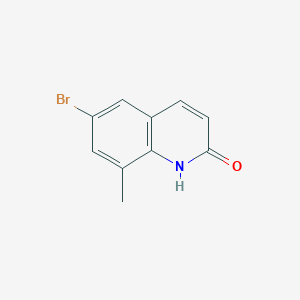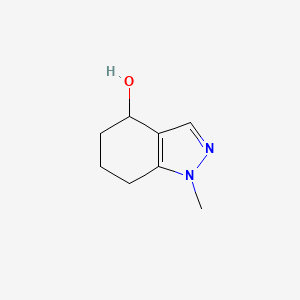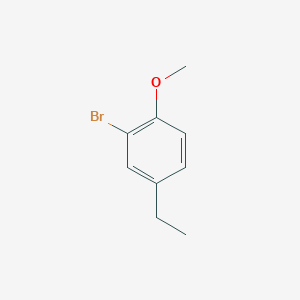amine CAS No. 110079-41-9](/img/structure/B1282661.png)
[(3-Bromophenyl)methyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)methylamine is a compound that can be synthesized through various chemical strategies. The compound is of interest due to its potential applications in the synthesis of pharmaceuticals, such as Levofloxacin, an antimicrobial agent. The compound features a bromophenyl group, which is a common moiety in many bioactive molecules, and an amine group, which is a functional group often found in drug molecules .
Synthesis Analysis
The synthesis of related bromophenyl compounds has been achieved through enzymatic strategies. For instance, enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines have been synthesized using transaminases and lipases. These enzymes facilitate the conversion of racemic amines and prochiral ketones into their respective enantiomers with high selectivity. The use of Candida antarctica lipase type B has been reported to yield the (S)-amines with high enantiomeric excess, which is a measure of purity in terms of one enantiomer over the other .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, has been determined using X-ray diffraction. This technique allows for the precise measurement of bond lengths and angles, and the identification of weak intermolecular interactions such as hydrogen bonds. These structural details are crucial for understanding the reactivity and potential interactions of the compound with biological targets .
Chemical Reactions Analysis
The reactivity of bromophenyl compounds can be quite diverse. For example, ortho-Bromo(propa-1,2-dien-1-yl)arenes have been used in domino reactions involving Pd catalysis to form enamines and indoles, showcasing the versatility of bromophenyl compounds in complex chemical transformations. These reactions are highly selective and can be used to construct a variety of functional groups that are relevant to pharmaceutical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by the presence of the bromine atom, which is a heavy halogen. This can affect the compound's boiling point, density, and solubility. The presence of the amine group also contributes to the compound's basicity and its ability to form hydrogen bonds, which can be relevant for its solubility in different solvents and its interaction with biological molecules. The exact properties of (3-Bromophenyl)methylamine would depend on its specific structure and substituents .
Aplicaciones Científicas De Investigación
1. 3-(Bromoacetyl)coumarins
- Application Summary : 3-(Bromoacetyl)coumarins are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are also used in the synthesis of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and fused heterocyclic systems .
- Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results or Outcomes : This compound has a wide range of applications in analytical chemistry, fluorescent sensors, and biological applications .
2. Pyrazoline Derivative
- Application Summary : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been studied for its effects on rainbow trout alevins, Oncorhynchus mykiss .
- Methods of Application : The study investigated the neurotoxic potentials of the B4 compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results or Outcomes : The study is the first novel research to investigate these potentials .
3. Solvent-free synthesis of Propargylamines
- Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
- Methods of Application : The review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
- Results or Outcomes : Propargylamines have numerous applications. For example, pargyline acts as an irreversible selective MAO-B inhibitor drug . It is also used for treating type 1 diabetes and the cardiovascular complications associated with it .
4. Isopropylamine
- Application Summary : Isopropylamine is a valuable intermediate in the chemical industry . It is a building block for the preparation of many herbicides and pesticides .
- Methods of Application : Isopropylamine can be obtained by reaction of isopropyl alcohol with ammonia in the presence of a catalyst .
- Results or Outcomes : Isopropylamine is miscible with water and flammable. It is a hygroscopic colorless liquid with an ammonia-like odor .
5. 3-(Bromoacetyl)coumarins
- Application Summary : 3-(Bromoacetyl)coumarins are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are also used in the synthesis of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and fused heterocyclic systems .
- Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results or Outcomes : This compound has a wide range of applications in analytical chemistry, fluorescent sensors, and biological applications .
6. Propan-2-amine
- Application Summary : Propan-2-amine is an organic compound, an amine. It is a hygroscopic colorless liquid with an ammonia-like odor. It is miscible with water and flammable .
- Methods of Application : Propan-2-amine can be obtained by reaction of isopropyl alcohol with ammonia in the presence of a catalyst .
- Results or Outcomes : Propan-2-amine is a valuable intermediate in the chemical industry .
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUQYYCFSZHYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552238 |
Source


|
| Record name | N-[(3-Bromophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl](propan-2-yl)amine | |
CAS RN |
110079-41-9 |
Source


|
| Record name | N-[(3-Bromophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

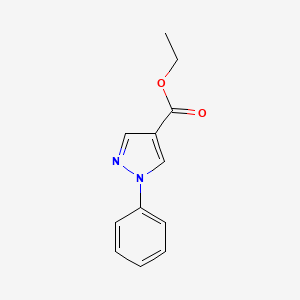
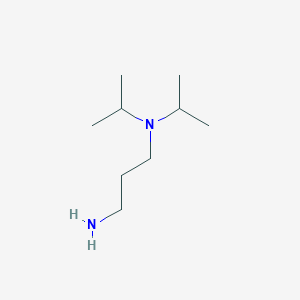
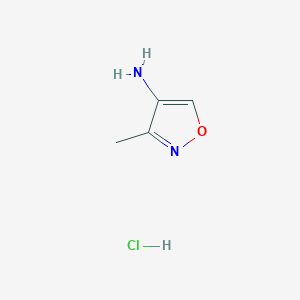
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)

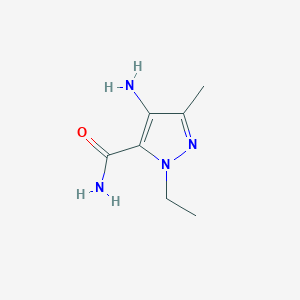

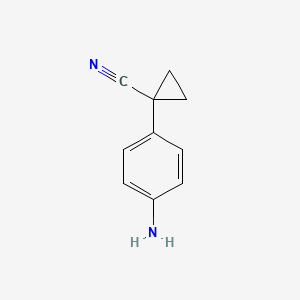
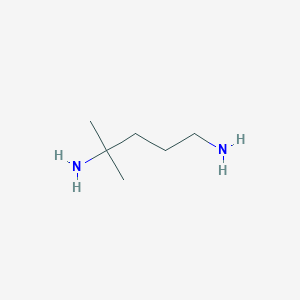
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
